

potential limitations of using cis-J-113863 in research

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Compound of Interest

Compound Name: *cis-J-113863*

Cat. No.: *B1234327*

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Technical Support Center: cis-J-113863

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of **cis-J-113863** in research. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **cis-J-113863**?

A1: **cis-J-113863** is a potent, competitive antagonist of the chemokine receptor 1 (CCR1).[1][2] It also exhibits potent antagonism at the human chemokine receptor 3 (CCR3).[3]

Q2: What is the selectivity profile of **cis-J-113863**?

A2: **cis-J-113863** is highly selective for CCR1 and human CCR3. It shows significantly lower affinity for the mouse CCR3 receptor.[3] It is reported to be inactive against CCR2, CCR4, and CCR5 in the context of its primary antagonist function.[4] However, see the limitations section for important off-target effects on CCR2 and CCR5.

Q3: What are the recommended solvents and storage conditions for **cis-J-113863**?

A3: **cis-J-113863** is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. For long-term storage, it is recommended to store the compound at +4°C.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Unexpected cell migration in chemotaxis assays despite using cis-J-113863 as a CCR1 antagonist.	The compound may be acting as a partial or full agonist at other chemokine receptors expressed on your cells of interest, such as CCR2 or CCR5. [5] [6]	- Confirm the expression profile of chemokine receptors on your cell line. - If cells express CCR2 or CCR5, consider using a different antagonist or validating the observed effect with a secondary antagonist for these receptors. - Note that the trans-isomer, UCB-35625, may have different effects on CCR2 and CCR5-mediated migration. [5] [6]
Inconsistent results between human and mouse models.	cis-J-113863 has a significantly lower affinity for the mouse CCR3 receptor compared to the human CCR3 receptor. [3]	- If your research involves CCR3, be aware of this species-specific difference in potency. - For mouse studies targeting CCR3, a higher concentration of cis-J-113863 may be required, or an alternative antagonist with higher affinity for mouse CCR3 should be considered.
Difficulty dissolving the compound.	Improper solvent or concentration.	- Ensure you are using a recommended solvent such as DMSO or ethanol. - Gently warm the solution or use sonication to aid dissolution. - Prepare stock solutions at a higher concentration and then dilute to the final working concentration in your assay buffer.

No effect of the antagonist in the experiment.	- Incorrect concentration used. - Degradation of the compound. - Issues with the experimental setup (e.g., chemotactic gradient not established).	- Confirm the IC50 values for your specific receptor and species (see table below). - Ensure proper storage of the compound at +4°C. - Verify the viability of your cells and the activity of your chemoattractant. - Review your chemotaxis assay protocol to ensure a stable gradient is being formed.
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Potential Limitations and Off-Target Effects

A significant limitation of **cis-J-113863** is its potential for off-target effects, specifically biased agonism and partial agonism at CCR2 and CCR5.[5][6] While initially identified as a CCR1/CCR3 antagonist, studies have shown that it can bind to and activate CCR2 and CCR5, but in a manner that differs from the endogenous chemokines.

Biased Agonism at CCR2 and CCR5:

- G-Protein Activation: Both **cis-J-113863** and its trans-isomer (UCB-35625) can induce the activation of G α i and G α o proteins through CCR2 and CCR5. However, they do not activate G α 12.[5]
- β -arrestin 2 Recruitment: **cis-J-113863** can induce the recruitment of β -arrestin 2 to both CCR2 and CCR5. In contrast, UCB-35625 does not promote β -arrestin 2 recruitment.[5]
- Chemotaxis:
 - CCR2: Both isomers can induce the migration of cells expressing CCR2.[5]
 - CCR5: UCB-35625 induces chemotaxis of CCR5-expressing cells, while **cis-J-113863** antagonizes chemokine-induced migration in these cells.[5]

These findings are critical for data interpretation, as unexpected signaling or migratory effects may be due to these off-target activities.

Data Summary

Receptor Binding Affinity and Potency

Receptor	Species	IC50 (nM)	Reference(s)
CCR1	Human	0.9	[3]
CCR1	Mouse	5.8	[3]
CCR3	Human	0.58	[3]
CCR3	Mouse	460	[3]

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand.

Experimental Protocols

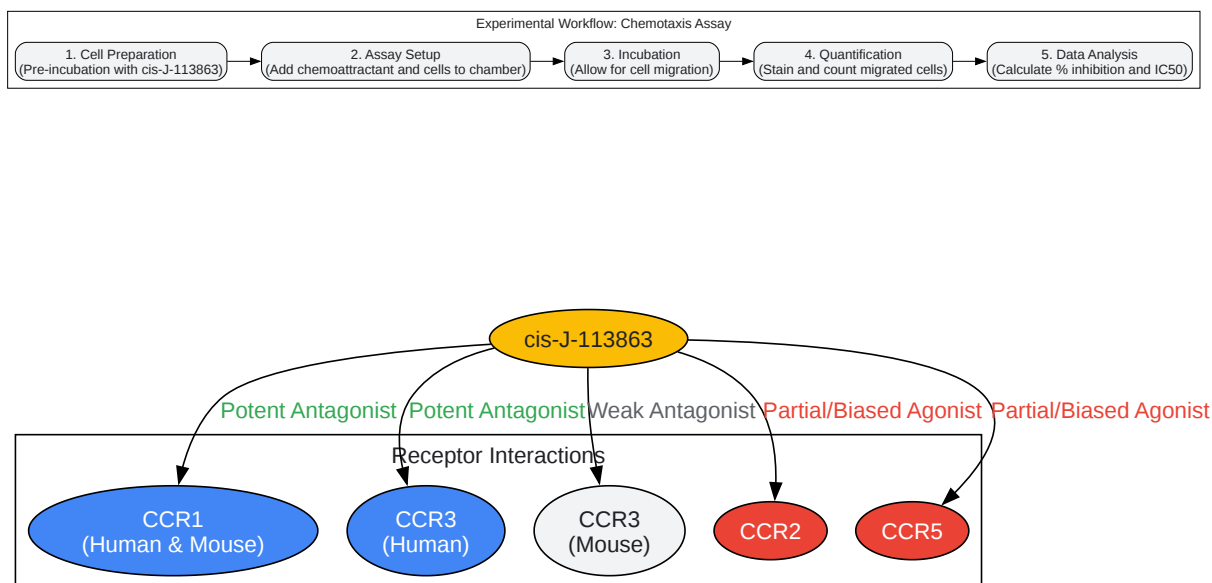
Representative Chemotaxis Assay Protocol (Modified from Boyden Chamber Assay)

This protocol provides a general framework for a chemotaxis assay to evaluate the antagonist activity of **cis-J-113863**.

1. Cell Preparation: a. Culture cells of interest (e.g., monocytes, neutrophils, or a cell line expressing the target chemokine receptor) to 80-90% confluency. b. On the day of the assay, harvest the cells and resuspend them in serum-free media at a concentration of 1×10^6 cells/mL. c. Pre-incubate the cells with varying concentrations of **cis-J-113863** or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
2. Assay Setup: a. In the lower chamber of a 96-well chemotaxis plate, add the chemoattractant (e.g., CCL5/RANTES for CCR1) at a concentration known to induce migration. b. Carefully place the filter membrane (with a pore size appropriate for your cells) over the lower chamber. c. Add the pre-incubated cell suspension to the top of the filter in the upper chamber.
3. Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration optimized for your cell type (typically 1-4 hours).

4. Quantification of Migration: a. After incubation, remove the filter. b. Scrape off the non-migrated cells from the top of the filter. c. Stain the migrated cells on the bottom of the filter with a suitable stain (e.g., DAPI, Crystal Violet). d. Elute the stain and measure the absorbance or fluorescence, or count the migrated cells in several fields of view under a microscope.
5. Data Analysis: a. Calculate the percentage of inhibition of migration for each concentration of **cis-J-113863** compared to the vehicle control. b. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC₅₀ value.

Visualizations



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